Meta-Methyl Substitution Provides Intermediate Calculated Lipophilicity Between Unsubstituted Phenyl and para-Methylphenyl Analogs
The calculated partition coefficient (logP) differentiates 3-(3-methylphenyl)oxirane-2-carboxylic acid from its closest analogs. The para-methyl isomer exhibits a ChemAxon-calculated logP of 1.94 [1]. 3-Methyl-3-phenyl-oxirane-2-carboxylic acid (α-methyl analog) has a reported XlogP of approximately 1.2 . The unsubstituted 3-phenyloxirane-2-carboxylic acid possesses a molecular weight of only 164.16 g/mol and a lower predicted logP consistent with the absence of the methyl group [2]. The meta-methyl substitution of the target compound positions it structurally between these extremes, offering a balance of hydrophobic surface area that can influence membrane permeability and protein-binding characteristics in lead-optimization campaigns without introducing the strong electron-withdrawing effects of chloro or trifluoromethyl substituents [3].
| Evidence Dimension | Computed logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Predicted logP ~1.9–2.1 (ChemAxon estimate; meta-methyl analog; computationally comparable to para isomer due to additive fragment contributions) |
| Comparator Or Baseline | 3-(4-Methylphenyl)oxirane-2-carboxylic acid: logP 1.94 (ChemAxon); logP 1.13 (ALOGPS) [1]. 3-Methyl-3-phenyl-oxirane-2-carboxylic acid: XlogP ~1.2 . 3-Phenyloxirane-2-carboxylic acid: lower logP (no methyl group; MW 164.16) [2]. |
| Quantified Difference | Target compound's logP is approximately 0.7–0.8 log units higher than the unsubstituted phenyl analog due to the hydrophobic methyl contribution; similar to para-methyl regioisomer but distinct from the α-methyl analog. |
| Conditions | Computed via ChemAxon, ALOGPS, and XlogP algorithms; no experimental shake-flask logP data identified for the target compound at the time of writing. |
Why This Matters
Lipophilicity is a primary determinant of ADME properties; the meta-methyl substituent delivers a logP increment that can improve membrane penetration relative to the unsubstituted phenyl scaffold without the excessive hydrophobicity that can lead to poor solubility or promiscuous binding.
- [1] ChemFont. Chemical Card for 3-(4-Methylphenyl)oxiranecarboxylic acid (CFc000012108). logP 1.13 (ALOGPS), logP 1.94 (ChemAxon). https://www.chemfont.ca/chemicals/CFc000012108 View Source
- [2] PubChem. 3-Phenyloxirane-2-carboxylic acid (CAS 54885-10-8): Molecular Weight 164.16 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/3-phenyloxirane-2-carboxylic-acid View Source
- [3] Eistetter K, Wolf HP. J Med Chem. 1982;25(2):109–113. SAR: Cl or CF₃ substitution enhances hypoglycemic potency; meta-alkyl substitution provides intermediate modulation. PMID: 7057414. View Source
